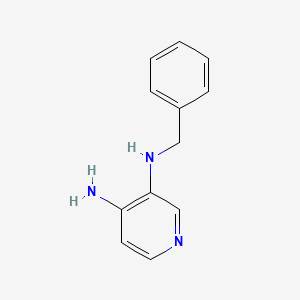

N3-Benzylpyridine-3,4-diamine

Descripción

N3-Benzylpyridine-3,4-diamine (IUPAC name: N3-benzylpyridine-3,4-diamine) is a pyridine-derived diamine compound featuring a benzyl substituent at the N3 position. Synthesized via regioselective methods, it is characterized by a molecular formula of C₁₂H₁₃N₃, a molecular weight of 199.25 g/mol, and a melting point of 169–171°C . Key spectral data include:

- IR (KBr): 3437 cm⁻¹ (N–H stretch)

- ¹H NMR (DMSO-d₆): δ 3.4 (NH), 4.0 (NH₂), 4.6 (CH₂), 6.5 (pyridine C5–H), and 7.5–8.3 ppm (aromatic protons) .

The compound is synthesized through reactions involving N-benzyl-3-nitropyridin-4-amine intermediates, achieving a yield of 70% under optimized conditions .

Propiedades

IUPAC Name |

3-N-benzylpyridine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c13-11-6-7-14-9-12(11)15-8-10-4-2-1-3-5-10/h1-7,9,15H,8H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SELGUEJXCMDJLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10501917 | |

| Record name | N~3~-Benzylpyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10501917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75115-28-5 | |

| Record name | N~3~-Benzylpyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10501917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

The synthesis of N3-Benzylpyridine-3,4-diamine typically involves the reaction of pyridine-3,4-diamine with benzyl halides under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .

Análisis De Reacciones Químicas

N3-Benzylpyridine-3,4-diamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other substituents using appropriate reagents.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer potential of N3-Benzylpyridine-3,4-diamine through its use in gold(III) complexes. These complexes demonstrate promising activity against various cancer cell lines, including ovarian and breast cancer cells. For instance, one study reported that a gold(III) complex incorporating N3-Benzylpyridine-3,4-diamine exhibited an IC50 value of 1.6 µM in A2780 ovarian cancer cells, indicating significant antiproliferative effects .

The mechanism of action appears to involve the induction of reactive oxygen species (ROS) production and apoptosis in cancer cells. This suggests that N3-Benzylpyridine-3,4-diamine could be further explored as a lead compound for developing novel anticancer therapies .

Coordination Chemistry

N3-Benzylpyridine-3,4-diamine serves as an effective ligand in coordination chemistry, particularly with transition metals like gold. The ability to form stable complexes enhances the reactivity and selectivity of metal catalysts in organic reactions. The structural flexibility provided by the diamine framework allows for fine-tuning of electronic properties, which can optimize catalytic performance .

Catalytic Applications

The compound has been utilized in catalytic processes due to its ability to stabilize metal centers and facilitate reactions such as oxidation and reduction. For example, complexes formed with N3-Benzylpyridine-3,4-diamine have shown enhanced electrochemical stability and reactivity . This makes it a valuable candidate for applications in organic synthesis and materials science.

Case Studies

Mecanismo De Acción

The mechanism of action of N3-Benzylpyridine-3,4-diamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

N3-Benzylpyridine-3,4-diamine belongs to a family of pyridine-3,4-diamine derivatives with variations in substituents and regiochemistry. Below is a comparative analysis of its structural analogs:

Table 1: Comparison of Pyridine-3,4-diamine Derivatives

Key Observations:

Regiochemistry : The position of the benzyl group (N3 vs. N4) significantly impacts yield and melting point. N4-Benzyl derivatives exhibit higher yields (90% vs. 70%), likely due to steric or electronic effects during synthesis .

Substituent Effects : Introducing a nitro group (e.g., N3-(4-nitrobenzyl)) increases melting point (191–193°C) compared to the parent compound (169–171°C), suggesting enhanced crystallinity from polar nitro interactions .

Synthetic Routes : All derivatives are synthesized via nitro-group reduction and benzylation, but yields vary with substituent electronic properties and reaction conditions .

DNA Intercalation

Planar aromatic diamines, such as pyridopyrimidine-2,4-diamine (IC5) and quinazoline-2,4-diamine (IC2), exhibit DNA intercalation comparable to doxorubicin . Further optimization of substituents could enhance intercalation efficiency .

Optoelectronic Materials

Triazine-based emitters (e.g., PTZ-TRZ and DPA-TRZ) with donor-acceptor architectures achieve external quantum efficiencies (EQEs) >20% in OLEDs . While N3-Benzylpyridine-3,4-diamine lacks a triazine acceptor, its diamine structure could serve as an electron donor in similar systems, warranting exploration in optoelectronic device fabrication .

Pharmaceutical Intermediates

Compounds like (3R,4R)-1-benzylpyrrolidine-3,4-diamine are used in chiral synthesis for pharmaceuticals . The pyridine analog’s rigid aromatic core may offer advantages in drug design, particularly for kinase inhibitors or receptor-targeted therapies.

Actividad Biológica

N3-Benzylpyridine-3,4-diamine is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of cancer treatment and neurodegenerative diseases. This article explores its biological activity, supported by various research findings, data tables, and case studies.

- Chemical Formula : C12H13N3

- Molecular Weight : 199.25 g/mol

- CAS Number : 75115-28-5

N3-Benzylpyridine-3,4-diamine functions primarily as an inhibitor for specific enzymes and receptors involved in disease pathology. Its mechanism includes:

- Inhibition of BACE1 : Research indicates that N3-benzylpyridine derivatives can inhibit β-site amyloid precursor protein cleaving enzyme 1 (BACE1), which is crucial in the formation of amyloid plaques associated with Alzheimer's disease. The binding interactions with BACE1 were characterized through molecular docking studies, revealing significant hydrogen bonding with key catalytic residues such as Asp228 and Tyr71 .

Anticancer Activity

Recent studies have highlighted the anticancer potential of N3-benzylpyridine-3,4-diamine and its derivatives:

- Cell Line Studies : In vitro assays demonstrated that compounds derived from N3-benzylpyridine showed promising antiproliferative activity against various cancer cell lines. For instance, a conformationally restricted gold(III) complex incorporating a benzylpyridine framework exhibited IC50 values of 1.6 μM and 4.2 μM against A2780 ovarian cancer cells .

Table 1: Anticancer Activity of N3-Benzylpyridine Derivatives

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Complex 1 | A2780 | 1.6 | |

| Complex 2 | A2780 | 4.2 | |

| MDA-MB-231 | MDA-MB-231 | 7.3 | |

| MLC10 | BACE1 | -8.8 kcal/mol (binding energy) |

Case Study 1: Inhibition of BACE1

A study focused on the molecular docking of N3-benzylpyridine derivatives against BACE1 revealed that these compounds could effectively stabilize the enzyme's conformation while maintaining flexibility necessary for substrate access. The dynamic interactions were shown to enhance the inhibitory efficacy compared to existing inhibitors like Atabecestat and Verubecestat .

Case Study 2: Anticancer Efficacy

In another investigation, the anticancer properties of a gold(III) complex containing a benzylpyridine ligand were assessed across several cancer cell lines. The study concluded that the structural modifications in these complexes significantly affected their cellular uptake and cytotoxicity, with certain configurations yielding higher potency against glycolytic cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.